

R-82150: A Technical Guide to its Mechanism of Action Against HIV-1

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Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730

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Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydroimidazo[4,5,1-jk]-[1]-benzodiazepine-2-(1H)-thione (TIBO) family of compounds, **R-82150** exhibits a distinct mechanism of action that differentiates it from nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth analysis of the molecular mechanisms by which **R-82150** inhibits HIV-1 replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary target of **R-82150** is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome. Unlike NRTIs, which act as chain terminators by competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain, **R-82150** is a noncompetitive inhibitor.[1]

R-82150 binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic active site. This binding site is often referred to as the NNRTI binding pocket (NNIBP). The binding of **R-82150** to this allosteric site induces a conformational change in the enzyme, which, while not directly blocking the dNTP binding site, ultimately disrupts the catalytic activity of the polymerase. This allosteric modulation is thought to lock the polymerase active site in an inactive conformation, thereby preventing the chemical reaction of nucleotide incorporation.

The noncompetitive nature of **R-82150**'s inhibition is a key characteristic. It does not compete with the template-primer or the dNTP substrates for binding to the enzyme.^[1] Instead, it forms a ternary complex with the enzyme and the substrate. This mode of action means that increasing the concentration of the natural substrates (dNTPs) will not overcome the inhibitory effect of **R-82150**.

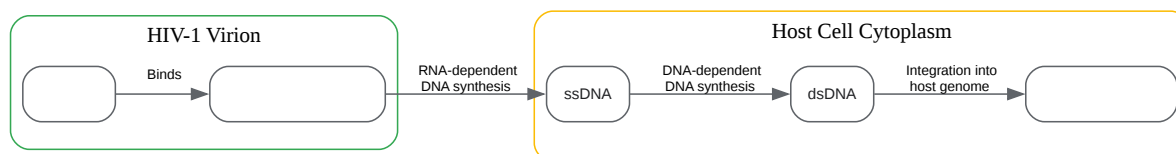
Quantitative Analysis of R-82150 Inhibitory Activity

Kinetic studies have been conducted to quantify the inhibitory potency of **R-82150** against HIV-1 reverse transcriptase. The following table summarizes the key inhibition constants (K_i) obtained from these studies.

Parameter	Substrate	Inhibition Constant (K _i)	Reference
Noncompetitive Inhibition	Homopolymeric and Heteropolymeric Template-Primers	280-300 nM	^[1]
Noncompetitive Inhibition	dNTP Substrate Incorporation	100-890 nM	^[1]

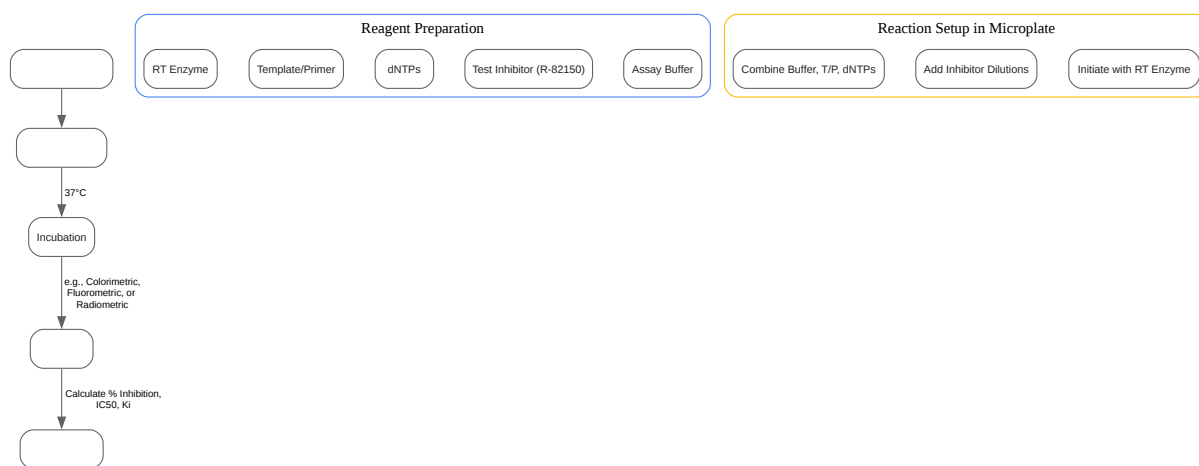
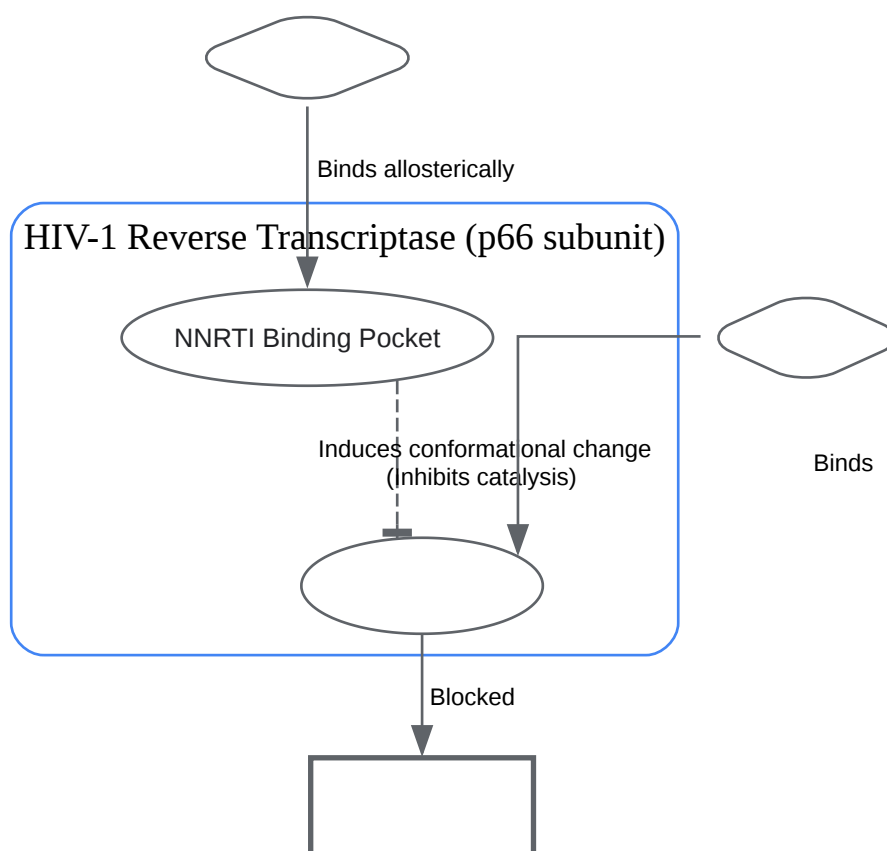
Signaling Pathways and Experimental Workflows

To visually represent the processes involved in HIV-1 replication and the mechanism of action of **R-82150**, the following diagrams have been generated using the DOT language.



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Figure 1: Simplified workflow of HIV-1 reverse transcription in the host cell.



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References

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